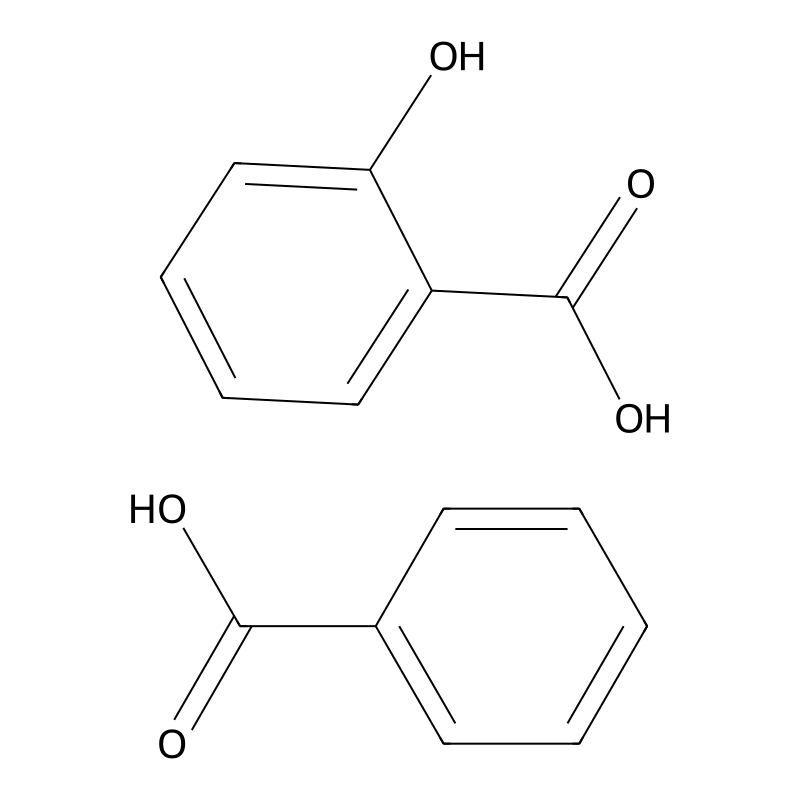Whitfield's ointment

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Whitfield's ointment is a topical medication primarily used for treating superficial fungal infections such as athlete's foot, ringworm, and tinea versicolor. The formulation typically contains salicylic acid (3% or 6%) and benzoic acid (6% or 12%) combined with excipients like wool fat and petrolatum, which enhance its application and effectiveness on the skin . The ointment is characterized by its smooth, homogeneous texture and a faint odor, making it easy to apply.
The active ingredients in Whitfield's ointment, salicylic acid and benzoic acid, work synergistically to combat fungal infections. Salicylic acid acts as a keratolytic agent, promoting the shedding of dead skin cells, which enhances the penetration of benzoic acid into the skin. Benzoic acid possesses antifungal properties that disrupt the cell membrane of fungi, leading to their death . The combination of these two acids results in a more effective treatment than either compound used alone.
The biological activity of Whitfield's ointment is largely attributed to its components:
- Salicylic Acid: This compound is known for its ability to exfoliate the skin. It softens keratin, facilitating the removal of scales and crusts from the skin surface. Additionally, salicylic acid has mild antibacterial properties, which can aid in reducing secondary bacterial infections associated with fungal conditions .
- Benzoic Acid: This compound exhibits strong antifungal activity against various dermatophytes and yeast-like fungi. It disrupts fungal cell membranes and inhibits their growth, making it effective in treating infections like athlete's foot and ringworm .
The synthesis of Whitfield's ointment involves several steps:
- Dissolution: Benzoic acid and salicylic acid are dissolved in a solution of ethanol.
- Mixing: Other ingredients such as castor oil, glycerol, phenol, camphor, menthol, lanolin, and petrolatum are added sequentially while stirring to ensure uniformity.
- Heating: The mixture is heated to melt the petrolatum before cooling it down to room temperature to form the final ointment .
This method ensures that the active ingredients are well-dispersed throughout the ointment for consistent therapeutic efficacy.
Whitfield's ointment can interact with other topical medications. Salicylic acid may increase the absorption of other drugs applied to the same area of skin. Therefore, concurrent use with other topical treatments should be approached cautiously to avoid potential toxicity or reduced efficacy . Additionally, patients are advised against using this ointment on broken or inflamed skin due to increased absorption risks.
Several compounds share similar therapeutic uses with Whitfield's ointment. Here are some notable examples:
| Compound Name | Active Ingredients | Unique Features |
|---|---|---|
| Clotrimazole cream | Clotrimazole | Broad-spectrum antifungal; effective against various fungi. |
| Ketoconazole cream | Ketoconazole | Systemic antifungal; effective against severe fungal infections. |
| Miconazole cream | Miconazole | Effective against dermatophytes and yeast; often used for athlete's foot. |
| Terbinafine cream | Terbinafine | Specifically targets dermatophytes; available in oral form as well. |
Whitfield's ointment is unique due to its dual action of keratolytic and antifungal properties provided by the combination of salicylic acid and benzoic acid. This makes it particularly effective in treating superficial fungal infections while also promoting skin health through exfoliation .








